molecular formula C8H6BrF2N3 B1449006 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956366-44-1

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1449006
CAS No.: 1956366-44-1
M. Wt: 262.05 g/mol
InChI Key: WPDWJUJVTGZJSN-UHFFFAOYSA-N
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Description

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C8H6BrF2N3 and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential therapeutic applications in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7 . By targeting TRKs, this compound disrupts cell signaling pathways that are essential for cell survival, proliferation, and differentiation. Additionally, it influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs . This binding inhibits the phosphorylation of the kinase domain, preventing the activation of downstream signaling pathways. The compound’s difluoromethyl group enhances its binding affinity and specificity for TRKs, making it a potent inhibitor. Additionally, it exhibits low inhibitory activity against cytochrome P450 isoforms, except CYP2C9, indicating its selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good plasma stability, maintaining its inhibitory activity over extended periods In vitro studies have shown sustained inhibition of TRKs and reduced cell proliferation over time, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolism primarily through cytochrome P450 enzymes, with CYP2C9 playing a significant role . Its metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, enhancing its inhibitory effects on TRKs. The compound’s distribution is influenced by its lipophilicity and binding affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, optimizing its inhibitory effects .

Properties

IUPAC Name

5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWJUJVTGZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.